molecular formula C28H22N2O5S B388786 ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388786
M. Wt: 498.6g/mol
InChI Key: FHBJJFCRIGPXDI-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzodioxole and naphthyl groups through condensation reactions. The final step usually involves esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

Ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

Ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5-(NAPHTHALEN-1-YL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Ethyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C28H22N2O5S

Molecular Weight

498.6g/mol

IUPAC Name

ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-naphthalen-1-yl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22N2O5S/c1-3-33-27(32)24-16(2)29-28-30(25(24)20-10-6-8-18-7-4-5-9-19(18)20)26(31)23(36-28)14-17-11-12-21-22(13-17)35-15-34-21/h4-14,25H,3,15H2,1-2H3/b23-14+

InChI Key

FHBJJFCRIGPXDI-OEAKJJBVSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)C(=CC5=CC6=C(C=C5)OCO6)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)/C(=C\C5=CC6=C(C=C5)OCO6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)C(=CC5=CC6=C(C=C5)OCO6)S2)C

Origin of Product

United States

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